molecular formula C19H14BrN5OS2 B328024 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B328024
M. Wt: 472.4 g/mol
InChI Key: UXJSDXLZCTWRRN-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is a synthetic compound that has garnered interest due to its potential biological activities.

Preparation Methods

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis or other essential cellular processes. Its anticancer activity may involve the inhibition of key enzymes or signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thiazole, bromophenyl, and triazole groups, which contribute to its diverse chemical and biological activities.

Properties

Molecular Formula

C19H14BrN5OS2

Molecular Weight

472.4 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14BrN5OS2/c20-14-8-6-13(7-9-14)16-10-27-19(22-16)23-17(26)11-28-18-21-12-25(24-18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,22,23,26)

InChI Key

UXJSDXLZCTWRRN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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